![molecular formula C7H6N2O B113926 6h-Pyrrolo[3,4-b]pyridin-5-ol CAS No. 1314902-34-5](/img/structure/B113926.png)

6h-Pyrrolo[3,4-b]pyridin-5-ol

货号 B113926

CAS 编号:

1314902-34-5

分子量: 134.14 g/mol

InChI 键: UBVBFBUMWDWNIR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

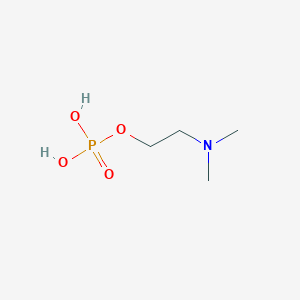

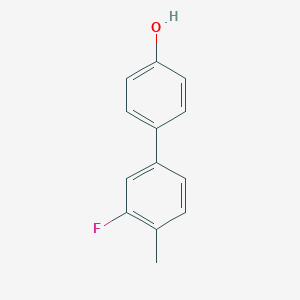

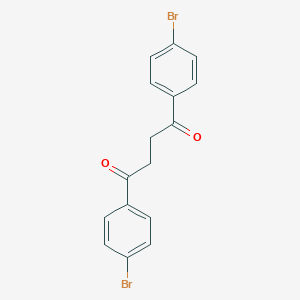

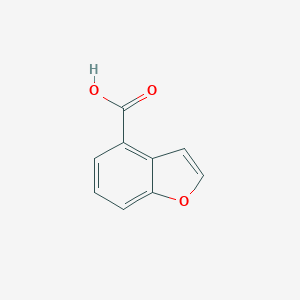

6h-Pyrrolo[3,4-b]pyridin-5-ol is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.13534 . It is a heterocyclic compound containing a five-membered pyrrole ring fused to a six-membered pyridine ring .

Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved via a one-pot cascade process, which includes Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration . This process has been used to synthesize a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones .Molecular Structure Analysis

The molecular structure of 6h-Pyrrolo[3,4-b]pyridin-5-ol consists of a pyrrole moiety fused to a pyridine nucleus . The arrangement of nitrogen atoms in the bicyclic structure classifies it as an azaindole or azaizoindole .Chemical Reactions Analysis

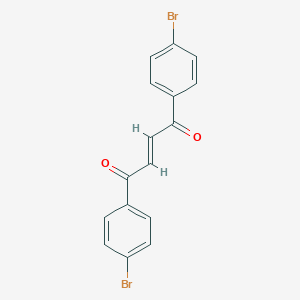

The chemical reactions involved in the synthesis of 6h-Pyrrolo[3,4-b]pyridin-5-ol include a series of multicomponent reactions and in vitro–in silico studies . These reactions have been studied against various human epithelial cervical carcinoma cell lines .Physical And Chemical Properties Analysis

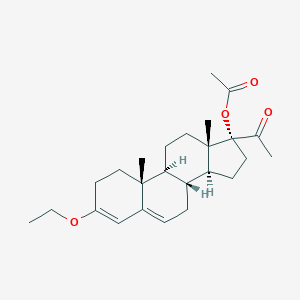

The physical and chemical properties of 6h-Pyrrolo[3,4-b]pyridin-5-ol include a predicted boiling point of 397.9±22.0 °C, a predicted density of 1.434±0.06 g/cm3, and a predicted pKa of 6.82±0.30 .科学研究应用

1. Application in Cervical Carcinoma Research

- Summary of the Application: The compound has been synthesized and studied in vitro using human epithelial cervical carcinoma SiHa, HeLa, and CaSki cell line cultures .

- Methods of Application: The compound was synthesized via a one-pot cascade process (Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration) and then studied in vitro .

- Results: Three compounds of the series exhibited significant cytotoxicity against the three cell lines, with HeLa being the most sensitive one . In silico studies by docking techniques were performed using Paclitaxel as a reference and αβ-tubulin as the selected biological target .

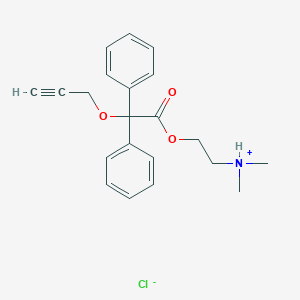

2. Application in Breast Carcinoma Research

- Summary of the Application: The compound has been synthesized and evaluated in vitro against breast cancer cell lines MDA-MB-231 and MCF-7 .

- Methods of Application: The compound was synthesized via an Ugi–Zhu three-component reaction (UZ-3CR) coupled in a one-pot manner to a cascade process (N-acylation/aza Diels–Alder cycloaddition/decarboxylation/dehydration) using ytterbium triflate as a catalyst, toluene as a solvent, and microwaves as a heat source .

- Results: Compound 1f, at a concentration of 6.25 μM, exhibited a potential cytotoxic effect . Docking studies were performed on the serine/threonine kinase 1 (AKT 1) and Orexetine type 2 receptor (Ox 2 R), finding moderate to strong binding energies, which matched accurately with the in vitro results .

属性

IUPAC Name |

6H-pyrrolo[3,4-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJYOIFBOGQDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2N=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6h-Pyrrolo[3,4-b]pyridin-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

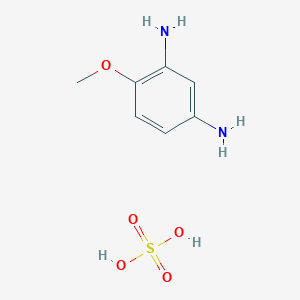

1,7-Diazaspiro[3.5]nonan-2-one

1235440-17-1

Demanyl phosphate

6909-62-2

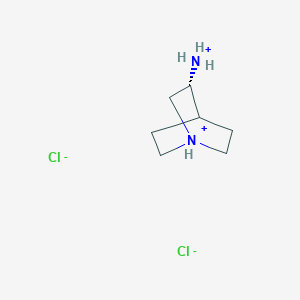

(R)-3-Aminoquinuclidine dihydrochloride

123536-14-1

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)